

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Morpholino Oligonucleotides

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Compound of Interest

Compound Name: *N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite*
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Abstract

Morpholino oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have garnered significant attention as therapeutic agents, most notably for the treatment of various genetic disorders.^{[1][2]} Their unique uncharged phosphorodiamidate backbone imparts high specificity, stability against nucleases, and low toxicity.^{[1][3][4]} However, the chemical synthesis of these complex molecules inevitably yields a mixture of the full-length product (FLP) and closely related impurities, such as truncation (n-1) and deletion sequences.^[3] Achieving high purity is a critical quality attribute for therapeutic applications and demanding research, necessitating robust purification strategies. This application note provides a comprehensive guide to the purification of morpholino oligos using High-Performance Liquid Chromatography (HPLC), with a focus on the underlying principles, detailed protocols for key methodologies, and essential post-purification quality control analyses.

Introduction: The Imperative for High-Purity Morpholinos

Phosphorodiamidate morpholino oligomers (PMOs) function via a steric-blocking mechanism, binding to complementary RNA sequences to modulate gene expression, for instance, by altering pre-mRNA splicing or inhibiting translation.[2][5] The efficacy and safety of a morpholino-based therapeutic are directly linked to its purity. Synthesis-related impurities, particularly failure sequences that are shorter than the intended oligo, can reduce the effective concentration of the active molecule and potentially lead to off-target effects or unintended biological consequences.

While solid-phase synthesis of morpholinos is highly efficient, with coupling efficiencies often around 99%, the cumulative error over the synthesis of a typical 20-30mer oligo results in a significant population of failure sequences.[3] Therefore, a downstream purification step is mandatory for most applications, especially those involving in vivo studies or clinical development. HPLC stands as the gold-standard for this purpose due to its high resolving power, reproducibility, and scalability.[6][7]

Principles of HPLC Separation for Morpholino Oligos

HPLC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[6][8][9] The choice of stationary and mobile phases determines the separation mode. For morpholino oligos, the most relevant HPLC modes are Anion-Exchange, Reversed-Phase, and Hydrophobic Interaction Chromatography.

Anion-Exchange (AEX) Chromatography: The Workhorse for Morpholino Purification

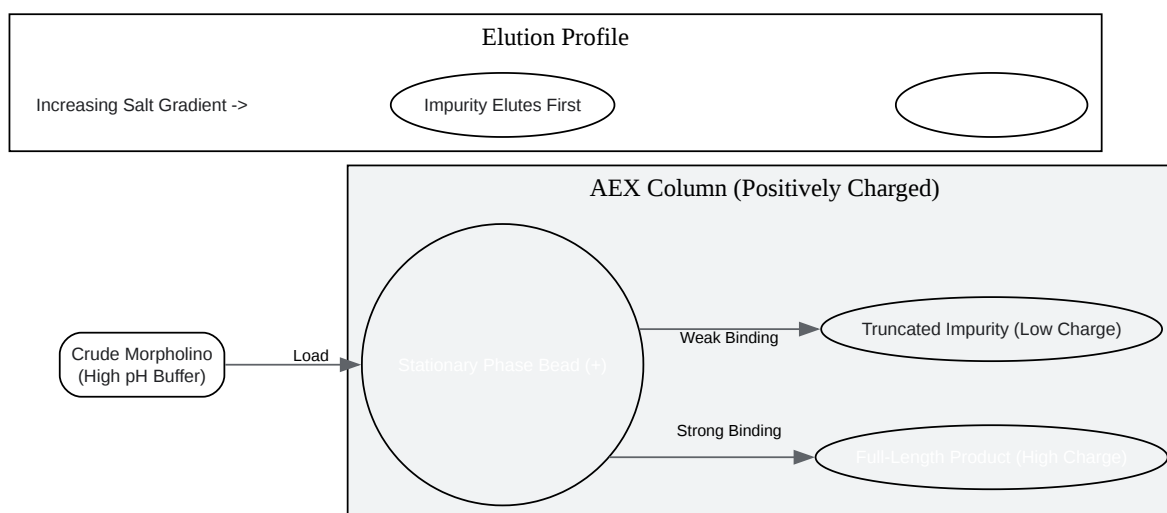
Causality: The foundational principle of AEX lies in exploiting charge differences. Morpholino oligos possess an uncharged backbone at physiological pH.[3] However, under basic conditions (typically pH > 9.5), the N3 proton of thymine and the N1 proton of guanine can deprotonate, imparting a net negative charge to the molecule.[3] This induced charge is the key to AEX purification.

The number of negative charges is directly proportional to the number of G and T bases in the sequence. This allows for the separation of the full-length product from truncated sequences,

as shorter oligos will generally have fewer G and T bases and thus a lower net charge.[3] They will elute earlier from the positively charged anion-exchange column when a salt gradient is applied.

Mechanism:

- **Binding:** The crude morpholino mixture, dissolved in a low-salt buffer at high pH, is loaded onto the AEX column. The negatively charged oligos bind to the positively charged functional groups of the stationary phase.
- **Elution:** A gradient of increasing salt concentration (e.g., using NaCl or NaClO₄) is applied. The salt anions compete with the morpholino oligos for the binding sites on the stationary phase. Oligos with a lower net charge (impurities) are displaced first and elute at a lower salt concentration, while the more highly charged full-length product is retained longer and elutes at a higher salt concentration.[10]



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Caption: Anion-Exchange Chromatography (AEX) separation principle for Morpholinos.

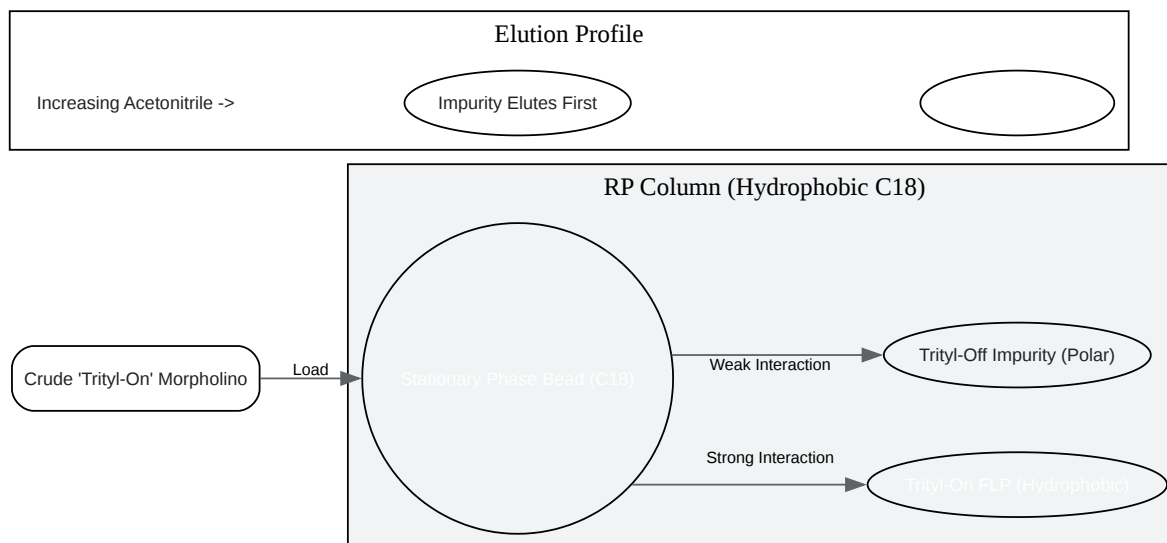
Reversed-Phase (RP) HPLC: Leveraging Hydrophobicity

Causality: RP-HPLC separates molecules based on their hydrophobicity.[11][12] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile). More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.

For standard, unmodified morpholino oligos, the resolution achieved by RP-HPLC can be limited as the primary difference between the full-length product and n-1 impurities is the loss of a single, relatively polar subunit.[13] However, RP-HPLC becomes extremely effective in two scenarios:

- "Trityl-On" Purification: During synthesis, a hydrophobic dimethoxytrityl (DMT) group is often used to protect the 5'-terminus. If this group is left on the full-length product ("trityl-on") while being cleaved from failure sequences, the FLP becomes significantly more hydrophobic and is strongly retained on an RP column, allowing for excellent separation from the "trityl-off" impurities.[14][15]
- Purification of Conjugates: When a morpholino is conjugated to a hydrophobic moiety, such as a peptide or a fluorescent dye, RP-HPLC is the method of choice to separate the final conjugate from the unreacted, more polar morpholino.[13][16]

Mechanism: Ion-Pairing (IP) agents, such as triethylammonium acetate (TEAA), are often added to the mobile phase.[17][18] The positively charged triethylammonium ion pairs with the negatively charged phosphate backbone of traditional oligonucleotides, neutralizing the charge and enabling interaction with the reversed-phase sorbent. While morpholinos are uncharged, IP reagents can still improve peak shape and resolution for these molecules and are standard in many oligo purification protocols.[7][19] Elution is achieved by increasing the concentration of the organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions and releases the bound molecules.



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Caption: Reversed-Phase (RP) HPLC workflow for "Trityl-On" Morpholino purification.

Hydrophobic Interaction Chromatography (HIC)

HIC provides an alternative purification method based on hydrophobicity, but under different conditions than RP-HPLC.[20] It is particularly effective at clearing process-related impurities and certain failure sequences.[20][21]

- Mechanism: Separation relies on interactions between hydrophobic moieties on the oligo and a weakly hydrophobic stationary phase. Binding is promoted by high concentrations of a lyotropic salt (e.g., ammonium sulfate) in the mobile phase. Elution is achieved by decreasing the salt concentration in a gradient. This gentle, non-denaturing method can be a powerful orthogonal technique to AEX.[22]

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization will be required based on the specific morpholino sequence, length, and the HPLC system used.

Protocol 1: Anion-Exchange HPLC Purification

This protocol is designed for the primary purification of standard, unconjugated morpholino oligos.

1. Materials and Reagents:

- HPLC System: A biocompatible HPLC system capable of generating accurate gradients at high pH.
- Column: Strong anion-exchange column (e.g., TSKgel SuperQ-5PW, Tosoh Bioscience).
- Mobile Phase A: 20 mM NaOH in HPLC-grade water, pH ~12.5.
- Mobile Phase B: 20 mM NaOH, 1.5 M NaClO₄ in HPLC-grade water.
- Sample Buffer: HPLC-grade water.
- Crude Morpholino: Lyophilized solid.

2. Sample Preparation:

- Dissolve the crude lyophilized morpholino oligo in Sample Buffer to a concentration of ~20-50 mg/mL.
- Vortex thoroughly to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter to remove any particulates.

3. HPLC Method:

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min (analytical)	Standard for analytical columns; scale for preparative.
Column Temp.	60 °C	Increased temperature can improve peak shape and resolution.[18]
Detection	UV at 260 nm	Standard wavelength for nucleic acid detection.
Injection Vol.	20-100 µL	Dependent on column size and sample concentration.
Gradient	0-2 min: 0% B	Equilibrate column.
	2-22 min: 0% to 100% B	Elute bound species based on charge.
	22-25 min: 100% B	Wash column.

| | 25-30 min: 0% B | Re-equilibrate for next run. |

4. Fraction Collection & Post-Processing:

- Collect fractions corresponding to the main peak, which represents the full-length product.
- Immediately neutralize the high-pH fractions by adding a calculated amount of an acid buffer (e.g., Tris-HCl, pH 7.5).
- Desalt the collected fractions using a solid-phase extraction (SPE) cartridge or size-exclusion chromatography.[3]
- Lyophilize the desalted, purified morpholino to a white, fluffy solid.

Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC for Conjugates

This protocol is optimized for purifying a morpholino conjugated to a hydrophobic peptide.

1. Materials and Reagents:

- HPLC System: Standard analytical or preparative HPLC system.
- Column: Reversed-phase C18 column (e.g., Waters XBridge OST C18).[\[23\]](#)
- Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water.
- Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% Acetonitrile / 50% Water.
- Sample Buffer: HPLC-grade water.
- Crude Conjugation Reaction Mixture: Post-reaction mixture containing conjugated and unconjugated species.

2. Sample Preparation:

- Dilute the crude reaction mixture 1:1 with HPLC-grade water.
- Filter the sample through a 0.22 μm syringe filter.

3. HPLC Method:

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min (analytical)	Adjust for column dimensions.
Column Temp.	60 °C	Improves peak sharpness and disrupts secondary structures. [17]
Detection	UV at 260 nm & 280 nm	260 nm for Morpholino, 280 nm for peptides with Trp/Tyr.
Injection Vol.	50 µL	Adjust based on reaction scale and column capacity.
Gradient	0-5 min: 10% B	Load sample and elute very polar impurities.
	5-30 min: 10% to 70% B	Separate unconjugated oligo from the more hydrophobic conjugate.
	30-35 min: 70% B	Elute any remaining strongly bound species.

| | 35-40 min: 10% B | Re-equilibrate column. |

4. Fraction Collection & Post-Processing:

- The unconjugated morpholino will elute first, followed by the more hydrophobic peptide-morpholino conjugate. Collect the peak corresponding to the conjugate.
- The mobile phase components (TEAA and acetonitrile) are volatile.[17] Remove them by repeated lyophilization or speed-vacuum centrifugation.

Quality Control of Purified Morpholinos: A Self-Validating System

Purification is incomplete without rigorous validation of the final product. A combination of analytical techniques should be employed to confirm purity, identity, and integrity.

Purity Assessment by Analytical HPLC

The purity of the final sample should be assessed by re-injecting a small amount onto an analytical column using the same method used for purification. The resulting chromatogram should show a single major peak, allowing for quantification of purity by peak area integration. Purity levels of >90% are typically achieved with AEX-HPLC.[3]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming that the purified product has the correct molecular weight, thereby verifying its identity.[24]

- **Technique:** Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is commonly used. LC-MS, which couples HPLC directly to the mass spectrometer, is a powerful tool for analyzing the purity and identity of fractions simultaneously.[1][25]
- **Expected Result:** The deconvoluted mass spectrum should show a mass that corresponds to the calculated theoretical mass of the desired morpholino oligo. This analysis will also identify any co-eluting impurities that were not resolved by HPLC.

Purity and Integrity by Capillary Electrophoresis (CE)

Capillary Gel Electrophoresis (CGE) is a high-resolution technique that separates oligonucleotides based on size with single-base resolution.[26][27] It is considered an orthogonal method to HPLC and is invaluable for accurately assessing purity.

- **Principle:** In a narrow capillary filled with a sieving polymer, the negatively charged oligos (in a suitable buffer) migrate towards the anode under a high electric field, separating by size. [28]
- **Advantage:** CGE can often resolve n-1 impurities from the full-length product with greater clarity than HPLC, providing a more accurate quantitative assessment of purity.[28][29] An

oligonucleotide that appears >95% pure by HPLC may show a lower purity value by CGE, making it a stringent and necessary QC check.

Technique	Principle	Information Provided
Analytical HPLC	Chromatography (Charge/Hydrophobicity)	Purity (%) based on chromatographic profile
Mass Spectrometry	Mass-to-charge ratio	Identity (Molecular Weight), Impurity Identification
Capillary Electrophoresis	Size-based electrophoretic mobility	High-resolution Purity (%), Integrity

Conclusion

The purification of morpholino oligonucleotides is a critical step in their development for research and therapeutic use. High-Performance Liquid Chromatography, particularly Anion-Exchange chromatography, offers a robust and scalable method for removing synthesis-related impurities. When coupled with orthogonal analytical techniques like mass spectrometry and capillary electrophoresis, a comprehensive quality control system is established, ensuring the final product is of the required purity and identity for its intended application. The protocols and principles outlined in this document provide a solid foundation for researchers to develop and implement effective purification strategies for this important class of therapeutic molecules.

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